L-Alloisoleucine methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

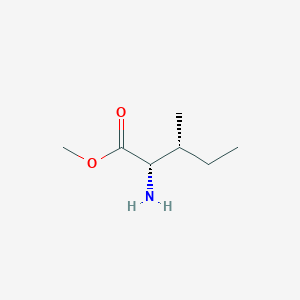

Methyl (2S,3R)-2-amino-3-methylpentanoate is a chiral compound that belongs to the class of amino acid esters. It is a derivative of leucine, an essential amino acid, and is characterized by its specific stereochemistry, which is crucial for its biological activity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and biochemistry, due to its unique structural and functional properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Alloisoleucine methyl ester typically involves the enantioselective synthesis of its precursor amino acid, followed by esterification. One common method is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and diastereoselective 1,4-addition reactions . The reaction conditions often involve the use of lithium dialkylcuprates and specific protecting groups to ensure high yields and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for continuous production under controlled conditions, minimizing waste and improving overall yield.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S,3R)-2-amino-3-methylpentanoate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Methyl (2S,3R)-2-amino-3-methylpentanoate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its role in protein synthesis and metabolic pathways.

Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a component in peptide-based therapies.

Mecanismo De Acción

The mechanism of action of L-Alloisoleucine methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may act as an inhibitor or substrate for certain enzymes, modulating biochemical pathways and physiological responses .

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-3-methylglutamate: Another chiral amino acid derivative with similar structural features.

(2S,3S)-β-methyltryptophan: A compound with a different stereochemistry but similar functional groups.

Uniqueness

Methyl (2S,3R)-2-amino-3-methylpentanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to participate in various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Actividad Biológica

L-Alloisoleucine methyl ester (also referred to as L-allo-isoleucine methyl ester) is a compound of interest in biochemical research due to its structural similarity to isoleucine and its potential biological activities. This article explores the biological activity of this compound, focusing on its metabolic pathways, physiological effects, and implications in diseases, particularly maple syrup urine disease (MSUD).

Chemical Structure and Properties

L-Alloisoleucine is one of the four stereoisomers of isoleucine. Its methyl ester derivative is formed by the esterification of the carboxylic acid group of L-alloisoleucine. The structural formula can be represented as follows:

This compound exhibits distinct properties that influence its biological interactions, particularly in amino acid metabolism.

Formation and Conversion

L-Alloisoleucine is formed from L-isoleucine through a keto-enol tautomerization process. Studies have shown that when healthy subjects are loaded with L-isoleucine, plasma levels of both L-isoleucine and L-alloisoleucine increase significantly, indicating a metabolic conversion pathway where L-isoleucine acts as a precursor .

In Vivo Studies

In a study involving patients with MSUD, it was observed that the plasma concentration ratio of L-alloisoleucine to L-isoleucine was approximately 0.7% in classical MSUD patients. This highlights the importance of monitoring these metabolites for understanding metabolic disorders .

Physiological Effects

L-Alloisoleucine has been implicated in various physiological processes:

- Metabolic Regulation : It plays a role in regulating branched-chain amino acids (BCAAs), which are crucial for protein synthesis and energy production.

- Cellular Uptake : The uptake mechanism of this compound by cells involves specific transport systems that are sensitive to the stereochemistry of the amino acids involved .

Case Studies

- Maple Syrup Urine Disease (MSUD) : In patients with MSUD, elevated levels of L-alloisoleucine are indicative of impaired metabolism due to enzyme deficiencies. The accumulation of this metabolite can lead to neurological complications if not managed properly .

- Nutritional Studies : Research has shown that dietary supplementation with BCAAs, including alloisoleucine, can enhance muscle recovery post-exercise and improve overall metabolic health .

Research Findings

Recent studies have employed advanced techniques such as NMR spectroscopy to differentiate between isoleucine and alloisoleucine residues, providing insights into their distinct biological roles . Furthermore, the role of L-alloisoleucine in signaling pathways related to invasive growth in yeast has been investigated, indicating its potential as a signaling molecule in various biological contexts .

Comparative Data Table

| Compound | Function | Key Findings |

|---|---|---|

| L-Alloisoleucine | Metabolite in amino acid metabolism | Elevated in MSUD patients; precursor to other metabolites |

| L-Isoleucine | Essential amino acid | Precursor for L-alloisoleucine formation; involved in muscle metabolism |

| This compound | Potential therapeutic agent | Shows promise in metabolic regulation and cellular signaling |

Propiedades

IUPAC Name |

methyl (2S,3R)-2-amino-3-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMMTUJDQTVJEN-RITPCOANSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.